molecular formula C7H16Cl2N2 B2862086 4-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride CAS No. 1152111-72-2

4-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride

Cat. No.: B2862086
CAS No.: 1152111-72-2
M. Wt: 199.12
InChI Key: YDQHUSROYINESI-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 4-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride (CAS: 1152111-72-2) is a spirocyclic amine derivative with a bicyclic structure comprising a six-membered ring fused to a five-membered ring. Its molecular formula is C₇H₁₆Cl₂N₂, with a molecular weight of 199.12 g/mol (). The compound is typically provided as a white solid, soluble in polar solvents like DMSO or methanol, and requires storage at 2–8°C to maintain stability ().

Synthesis and Applications
The compound is synthesized via nucleophilic substitution reactions, as demonstrated in , where analogous spirocyclic amines react with halogenated pyrimidines. It serves as a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors () and as a building block for mRNA-based therapeutics targeting autoimmune diseases ().

Properties

IUPAC Name

4-methyl-4,7-diazaspiro[2.5]octane;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-9-5-4-8-6-7(9)2-3-7;;/h8H,2-6H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQHUSROYINESI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC12CC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152111-72-2
Record name 4-methyl-4,7-diazaspiro[2.5]octane dihydrochloride
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Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with derivatives of 1-aminocyclopropane carboxylate or 4-methoxybenzyl carbamate . For example, a patented route uses 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl)carbamate as the starting material. This precursor undergoes sequential transformations to form the spirocyclic core.

Substitution and Protection-Deprotection Steps

  • Substitution Reaction :
    The hydroxyl group of the cyclopropane derivative is replaced with an amine functionality using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
  • Protection with Benzyl Groups :
    To prevent unwanted side reactions, the secondary amine is protected with a benzyl group via benzylation under basic conditions (e.g., K₂CO₃ in acetonitrile).
  • Deprotection and Reduction :
    The benzyl group is removed via hydrogenolysis (H₂/Pd-C), followed by reduction of intermediate imines to amines using sodium cyanoborohydride (NaBH₃CN).

Industrial-Scale Synthesis

Optimized Protocol from Patent CN111943894A

A scalable method avoids hazardous reagents like boron trifluoride diethyl etherate , which is corrosive and explosive. The steps include:

Step Reaction Reagents/Conditions Yield
1 Substitution SOCl₂, DMF, 0–5°C 85%
2 Benzyl Protection Benzyl chloride, K₂CO₃, 80°C 78%
3 Deprotection H₂ (1 atm), Pd/C, ethanol 92%
4 Salt Formation HCl (g), diethyl ether 95%

This four-step process achieves an overall yield of 70% , making it suitable for industrial production.

Alternative Route from 1-Aminocyclopropane Carboxylate

A second method starts with 1-aminocyclopropane carboxylate , which is cyclized using ethyl chloroformate to form the diketopiperazine intermediate. Subsequent methylation with methyl iodide (CH₃I) and hydrochloric acid quenching yields the dihydrochloride salt.

Analytical Characterization

Structural Confirmation

  • Molecular Formula : C₇H₁₆Cl₂N₂ (MW: 199.12 g/mol).
  • Spectral Data :
    • ¹H NMR (D₂O): δ 3.45 (m, 4H, N-CH₂), 2.95 (s, 3H, N-CH₃), 1.85 (m, 4H, cyclopropane).
    • HPLC Purity : ≥97% (UV detection at 254 nm).

Physicochemical Properties

Property Value Method
Melting Point 215–217°C (dec.) Differential Scanning Calorimetry
Solubility >50 mg/mL in H₂O USP Method 911
Optical Rotation [α]D²⁵ = +12.5° (c=1, H₂O) Polarimetry

Comparative Analysis of Methods

Parameter Patent Method Carboxylate Route
Starting Material Cost Moderate Low
Step Count 4 5
Overall Yield 70% 55%
Safety Profile High Moderate
Scalability Industrial Laboratory-scale

The patent method offers superior yield and safety, while the carboxylate route is cost-effective for small-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the spirocyclic structure .

Scientific Research Applications

4-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride is a chemical compound with the molecular formula C7H16Cl2N2C_7H_{16}Cl_2N_2 and a molecular weight of 199.12 g/mol . It is a diazaspiro compound, characterized by a unique spirocyclic structure incorporating two nitrogen atoms. The dihydrochloride form enhances its solubility and stability, making it useful in various applications.

Applications

4-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride has diverse applications across various fields. It is extensively utilized in scientific research, particularly in medicinal chemistry and organic synthesis, because of its structural properties and potential biological activities.

Scientific Research Applications

  • Organic Synthesis The compound is a building block in organic synthesis.
  • Medicinal Chemistry It serves as a precursor for developing potential medicinal compounds.

Potential Biological Activities

Research indicates that 4-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride exhibits potential biological activities.

Property Data

  • Boiling Point: Not available
  • Solubility: 1.69 mg/ml in water, which is 0.00851 mol/l. It is considered soluble. Ali calculates the solubility as 6.13 mg/ml, which is 0.0308 mol/l and is very soluble. SILICOS-IT calculates the solubility as 10.9 mg/ml, which is 0.0547 mol/l and is soluble .

Safety Information

  • Signal Word: Warning
  • Hazard Statements: H302-Harmful if swallowed, H315-Causes skin irritation, H319-Causes serious eye irritation, H335-May cause respiratory irritation
  • Precautionary Statements: P261-Avoid breathing dust, P305+P351+P338-IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Structural Features and Attributes

Compound NameStructural FeaturesUnique Attributes
4,7-Diazaspiro[2.5]octaneLacks methyl groupSimpler structure; less steric hindrance
7-Methyl-4,7-diazaspiro[2.5]octaneContains methyl group at different positionPotentially different biological activity
4-Methyl-1,2-diazabicyclo[2.2.2]octaneBicyclic structureDifferent ring system; distinct reactivity

Mechanism of Action

The mechanism of action of 4-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares 4-methyl-4,7-diazaspiro[2.5]octane dihydrochloride with structurally related spirocyclic amines:

Compound Molecular Formula Molecular Weight (g/mol) Solubility Storage Conditions Key Features
4-Methyl-4,7-diazaspiro[2.5]octane diHCl C₇H₁₆Cl₂N₂ 199.12 DMSO, methanol 2–8°C Methyl substituent enhances stability
4,7-Diazaspiro[2.5]octane diHCl C₆H₁₂Cl₂N₂ 185.09 Water, ethanol Room temperature Unsubstituted core; lower molecular weight
4-Benzyl-4,7-diazaspiro[2.5]octane diHCl C₁₃H₂₀Cl₂N₂ 275.22 Limited solubility -20°C Bulky benzyl group reduces solubility
7-Benzyl-4,7-diazaspiro[2.5]octane diHCl C₁₃H₂₀Cl₂N₂ 275.22 DMSO -80°C Used in peptide coupling reactions
Boc-protected derivative (4-Boc-4,7-diazaspiro[2.5]octane) C₁₁H₂₀N₂O₂ 228.29 Organic solvents 2–8°C Protects amine group during synthesis

Key Observations :

  • Substituent Effects : Methyl and benzyl groups significantly alter solubility and stability. Methyl derivatives (e.g., 4-methyl) exhibit better solubility in polar solvents compared to benzyl-substituted analogues.
  • Storage Stability : Unsubstituted spirocyclic amines (e.g., 4,7-diazaspiro[2.5]octane diHCl) tolerate room temperature storage, while substituted variants require colder conditions.
Commercial and Research Availability
  • Purity and Pricing : 4-Methyl-4,7-diazaspiro[2.5]octane diHCl is sold at €24–312/g (), whereas unsubstituted spirocyclic amines (e.g., 4,7-diazaspiro[2.5]octane diHCl) cost €152–399/g due to higher demand in peptide synthesis ().
  • Supplier Variability : GLPBIO and CymitQuimica are primary suppliers for the methyl derivative, while Ambeed and eMolecules specialize in benzyl-substituted variants.

Biological Activity

4-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, including antimicrobial properties, interactions with biological targets, and implications for therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₇H₁₆Cl₂N₂
  • Molecular Weight : 199.12 g/mol
  • CAS Number : 1152111-72-2
  • Structure : The compound features a spirocyclic structure with two nitrogen atoms, contributing to its distinctive chemical behavior.

Biological Activities

Research indicates that 4-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride exhibits several promising biological activities:

  • Antimicrobial Properties : The compound has shown significant antimicrobial activity against various bacterial strains, making it a candidate for further development in antimicrobial therapies.
  • Interaction with Biological Targets : Studies suggest that this compound interacts with specific receptors and enzymes, potentially modulating cellular pathways involved in disease progression. This interaction profile is crucial for understanding its therapeutic potential.
  • Neuroprotective Effects : Preliminary research indicates that 4-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases like spinal muscular atrophy (SMA) .

The mechanism of action involves binding to specific molecular targets within cells, leading to modulation of their activity. For instance, the compound may act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways that affect cell survival and function .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 4-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Attributes
4,7-Diazaspiro[2.5]octaneLacks methyl groupSimpler structure; less steric hindrance
7-Methyl-4,7-diazaspiro[2.5]octaneMethyl group at different positionPotentially different biological activity
4-Methyl-1,2-diazabicyclo[2.2.2]octaneBicyclic structureDifferent ring system; distinct reactivity

The structural variations significantly influence the biological activity and pharmacological profiles of these compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of 4-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride:

  • Antimicrobial Efficacy Study : A study demonstrated that the compound showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
  • Neuroprotection Research : In vitro studies indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, highlighting its potential in neurodegenerative disease models .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural integrity of 4-methyl-4,7-diazaspiro[2.5]octane dihydrochloride?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the spirocyclic framework and methyl group placement. High-resolution mass spectrometry (HRMS) or LC-MS can validate molecular weight (C₆H₁₂N₂·2HCl, MW 185.09 g/mol) . X-ray crystallography may resolve ambiguities in stereochemistry for crystalline batches. For purity, employ ion chromatography to quantify chloride counterions and HPLC for organic impurities .

Q. How can solubility challenges be addressed when working with this compound in aqueous-based assays?

  • Methodological Answer : The hydrochloride salt form improves aqueous solubility compared to the free base. For low solubility in neutral buffers, consider adjusting pH to mildly acidic conditions (pH 4–5) or using co-solvents like DMSO (≤5% v/v). Pre-solubilization in a minimal volume of 0.1 M HCl followed by dilution into assay buffer is recommended. Validate solubility empirically via dynamic light scattering (DLS) to detect aggregates .

Q. What synthetic routes are documented for 4-methyl-4,7-diazaspiro[2.5]octane dihydrochloride?

  • Methodological Answer : The compound is typically synthesized via cyclization of N-methyl-pentane-1,4-diamine derivatives under acidic conditions. A stepwise protocol involves (1) forming the spirocyclic core via intramolecular alkylation and (2) dihydrochloride salt precipitation using HCl gas in anhydrous ethanol. Patent literature emphasizes optimizing reaction time and temperature to minimize byproducts like linear oligomers .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic environments?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distribution, identifying reactive sites. For example, the spirocyclic nitrogen atoms may exhibit nucleophilic character, while the methyl group could influence steric hindrance. Molecular dynamics (MD) simulations in explicit solvent models (e.g., TIP3P water) predict conformational stability under physiological conditions .

Q. What strategies resolve contradictions in stability data under varying storage conditions?

  • Methodological Answer : Stability studies should compare results from accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with real-time data. Use differential scanning calorimetry (DSC) to identify phase transitions and Fourier-transform infrared (FTIR) spectroscopy to detect hydrolysis or oxidation. If discrepancies arise, replicate experiments under inert atmospheres (N₂ or Ar) to isolate degradation pathways (e.g., hygroscopicity vs. thermal decomposition) .

Q. How can researchers identify pharmacological targets for this spirocyclic amine in CNS drug discovery?

  • Methodological Answer : Perform receptor-binding assays against GPCR libraries (e.g., serotonin, dopamine receptors) due to structural similarity to known neuromodulators. Use radioligand displacement assays (e.g., [³H]spiperone for dopamine D₂ receptors) to quantify affinity. For mechanistic insights, pair with calcium flux or cAMP assays in transfected cell lines. Molecular docking against homology models of target receptors can prioritize candidates .

Q. What experimental designs optimize enantiomeric purity in asymmetric synthesis?

  • Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization to control stereochemistry. Analyze enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IC column) or capillary electrophoresis. If racemization occurs post-synthesis, explore kinetic resolution using immobilized lipases or crystallization-induced asymmetric transformations .

Methodological Frameworks for Data Interpretation

Q. How to link observed discrepancies in bioactivity data to structural or experimental variables?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate bioactivity with variables like purity, solvent residues, or counterion stoichiometry. For structural outliers, compare NMR chemical shifts or X-ray structures with computational predictions. Validate hypotheses via iterative synthesis (e.g., preparing batches with controlled impurities) .

Q. What protocols ensure reproducibility in scaling up synthesis from milligram to gram quantities?

  • Methodological Answer : Use process analytical technology (PAT) tools (e.g., in-situ FTIR or Raman spectroscopy) to monitor reaction progression. For exothermic steps, employ jacketed reactors with precise temperature control. Document critical quality attributes (CQAs) such as particle size (via laser diffraction) and residual solvents (GC-MS) across scales .

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